N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
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Overview
Description
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes bifuran and benzodioxole moieties
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzodioxole moiety: This involves the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Coupling of the bifuran and benzodioxole moieties: This step involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-furylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3,4-methylenedioxyphenyl)oxalamide
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is unique due to the presence of both bifuran and benzodioxole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-18(20-8-12-1-3-16-17(7-12)26-11-25-16)19(23)21-9-14-2-4-15(27-14)13-5-6-24-10-13/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODGQRUIOWYVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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